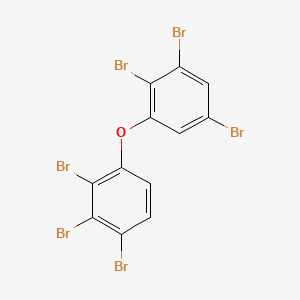

2,2',3,3',4,5'-Hexabromodiphenyl ether

Description

Contextualization within Polybrominated Diphenyl Ether (PBDE) Research Frameworks

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as additive flame retardants in a variety of consumer and industrial products, including plastics, textiles, and electronics. wikipedia.org Their primary function is to inhibit or delay combustion, thereby enhancing fire safety. PBDEs are not chemically bound to the materials they are added to, which allows them to leach into the environment over time. wikipedia.org

The basic structure of a PBDE consists of two phenyl rings linked by an ether bond, with bromine atoms attached to the rings. There are 209 possible variations, known as congeners, depending on the number and position of the bromine atoms. wikipedia.org These congeners are often grouped by their degree of bromination (e.g., tri-, tetra-, penta-, hexa-BDEs).

The specific congener, 2,2',3,3',4,5'-Hexabromodiphenyl ether, is designated as BDE-138 in the scientific literature. nih.gov It is one of 42 possible hexabromodiphenyl ether congeners. epa.gov BDE-138 has been identified as a component in certain commercial flame retardant mixtures, specifically the "OctaBDE" formulations, although it is not one of the major congeners like BDE-153. Its presence in the environment is also a result of the breakdown, or debromination, of more highly brominated congeners. acs.org

Significance of the Target Hexabromodiphenyl Ether Congener as an Environmental Contaminant

BDE-138 is recognized as a persistent and ubiquitous environmental contaminant. sigmaaldrich.com Its chemical properties, particularly its low water solubility and high lipophilicity, contribute to its persistence in the environment and its tendency to accumulate in the fatty tissues of living organisms. Due to these characteristics, BDE-138 is frequently detected in various environmental compartments, including sediment, soil, air, and biota, often far from its original sources.

Structure

3D Structure

Properties

CAS No. |

446254-88-2 |

|---|---|

Molecular Formula |

C12H4Br6O |

Molecular Weight |

643.6 g/mol |

IUPAC Name |

1,2,3-tribromo-4-(2,3,5-tribromophenoxy)benzene |

InChI |

InChI=1S/C12H4Br6O/c13-5-3-7(15)10(16)9(4-5)19-8-2-1-6(14)11(17)12(8)18/h1-4H |

InChI Key |

YURCHLXPAGSJHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1OC2=C(C(=CC(=C2)Br)Br)Br)Br)Br)Br |

Origin of Product |

United States |

Chemical and Physical Properties

The environmental behavior of BDE-138 is governed by its distinct chemical and physical properties. These characteristics determine its fate, transport, and distribution in various environmental media.

| Property | Value | Source |

| Molecular Formula | C₁₂H₄Br₆O | nih.govnist.gov |

| Molecular Weight | 643.6 g/mol | nih.govnist.gov |

| CAS Number | 182677-30-1 | nih.govnist.gov |

| Octanol-Water Partition Coefficient (Log K_ow) | 7.6 | nih.govnih.gov |

| Vapor Pressure (at 25 °C) | 1.19 x 10⁻⁸ mm Hg | nih.gov |

| Water Solubility | Data not readily available; expected to be very low based on high Log K_ow | epa.gov |

| Henry's Law Constant | Data not readily available | nih.gov |

Environmental Transport and Fate Dynamics of 2,2 ,3,3 ,4,5 Hexabromodiphenyl Ether

Inter-Compartmental Exchange Processes

The movement of 2,2',3,3',4,5'-Hexabromodiphenyl ether between air, water, soil, and sediment is governed by its inherent physicochemical properties. As a higher-brominated compound, it possesses low water solubility and low vapor pressure, characteristics that heavily influence its partitioning behavior in the environment.

Air-Water Exchange Mechanisms

Table 1: Key Parameter in Air-Water Exchange

| Parameter | Definition | Environmental Significance for this compound |

|---|

| Henry's Law Constant (H) | The ratio of a chemical's concentration in the aqueous phase to its partial pressure in the gas phase at equilibrium. copernicus.org | Governs the direction and magnitude of volatilization from water and absorption from the atmosphere. A specific value for this congener is not available in cited literature. |

Sediment-Water Partitioning and Diffusion

In aquatic environments, the fate of this compound is strongly linked to its interaction with suspended particles and bottom sediments. Due to its high hydrophobicity (tendency to avoid water), it readily adsorbs to organic matter within these solids. epa.gov This partitioning behavior is quantified by the sediment-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase (sediment) to its concentration in the aqueous phase (water). epa.govskb.se A high Kd value indicates a strong affinity for sediment, leading to the accumulation of the compound in the benthic zone. epa.gov The movement of the compound within the sediment column and its potential release back into the water column occurs through diffusion and resuspension events.

The partition coefficient is one of the most critical parameters for estimating the migration potential and fate of contaminants in aquatic systems. epa.gov For site-specific risk assessments, it is recommended that Kd values be measured under local conditions, as reliance on generic literature values can lead to significant errors in prediction. epa.gov

Soil-Atmosphere Volatilization and Deposition

The exchange between soil and the atmosphere involves volatilization of the compound from the soil surface and its deposition from the air onto the soil. copernicus.orgdtu.dk For semi-volatile organic compounds like PBDEs, this is a continuous cycle. Deposition can occur through two main pathways: dry deposition (particle-bound settling) and wet deposition (scavenging by rain, snow, or fog). copernicus.org Volatilization from soil is influenced by factors such as soil temperature, moisture content, organic matter content, and the compound's vapor pressure. copernicus.org The interchange of gases across the soil-atmosphere interface is a key process in understanding the distribution of environmental contaminants. dtu.dk The physical and biological parameters of the soil, such as water-filled pore space, play a significant role in controlling the rate of exchange. copernicus.org

Long-Range Atmospheric and Oceanic Transport Modeling

Persistent organic pollutants like this compound can travel vast distances from their sources, reaching remote regions such as the Arctic. basel.intnoaa.gov This long-range transport (LRT) occurs primarily through atmospheric and oceanic pathways. noaa.gov

Global chemistry-transport models are used to simulate the interactions between emissions, chemical transformations, and long-range transport to understand the factors controlling the distribution of pollutants. noaa.gov These models incorporate the physicochemical properties of a substance to predict its environmental fate. Key inputs for modeling the LRT of a compound like this compound would include its persistence (half-life in air, water, and soil), vapor pressure, and partition coefficients (Kow, Koa). While specific, validated model outputs for this particular congener are scarce, the general mechanisms are understood. Higher-brominated PBDEs are more associated with particles in the atmosphere, and their transport is linked to the movement of these particles. noaa.gov

Influence of Environmental Parameters on Distribution

The distribution of this compound in the environment is not uniform and is significantly influenced by local and regional environmental conditions.

Organic Carbon Content: The organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter that describes the tendency of an organic chemical to adsorb to soil and sediment. skb.se It normalizes the partition coefficient (Kd) to the fraction of organic carbon (foc) in the solid matrix (Koc = Kd / foc). Soils and sediments with higher organic carbon content will more strongly bind hydrophobic compounds like hexa-BDEs, reducing their mobility and bioavailability. epa.gov

Temperature: Temperature affects several key properties that control environmental transport. An increase in temperature generally increases a compound's vapor pressure and Henry's Law constant, promoting volatilization from soil and water surfaces into the atmosphere. nih.gov Conversely, lower temperatures favor deposition from the atmosphere and partitioning into colder water bodies, a phenomenon known as "cold trapping."

Turbidity: In aquatic systems, turbidity, which is a measure of water cloudiness due to suspended particles, plays a significant role. Higher turbidity means more suspended solids are available for the compound to adsorb to. This can facilitate its transport with water currents or lead to increased deposition rates as particles settle out of the water column.

Table 2: Environmental Parameters and Their Influence

| Parameter | Influence on Distribution of this compound |

|---|---|

| Organic Carbon Content | High organic carbon in soil/sediment increases sorption, reducing mobility and water concentration. epa.govskb.se |

| Temperature | Affects volatility and partitioning. Higher temperatures increase volatilization into the atmosphere. nih.gov |

| Turbidity | High turbidity (more suspended particles) increases the amount of compound sorbed to solids in the water column, affecting its transport and deposition. |

Occurrence in Environmental Matrices

BDE-138 has been detected in a wide array of environmental samples globally, confirming its widespread distribution.

| Environmental Matrix | Reported Concentration Ranges |

| Sediments and Soils | Concentrations can vary widely, from low picogram per gram (pg/g) to nanogram per gram (ng/g) dry weight, depending on proximity to sources like industrial areas or wastewater treatment plants. |

| Water Systems | Due to its hydrophobicity, concentrations in the water column are generally very low, often in the picogram per liter (pg/L) range. |

| Atmosphere (Air, Dust) | BDE-138 is frequently found in both indoor and outdoor air and dust. Indoor dust can be a significant reservoir, with concentrations often higher than in outdoor environments. |

Sources, Release Pathways, and Formation Mechanisms of 2,2 ,3,3 ,4,5 Hexabromodiphenyl Ether

Primary Anthropogenic Sources and Emission Inventories

Primary sources of BDE-130 are associated with its inclusion, likely as a minor and often unquantified component, in commercial polybrominated diphenyl ether (PBDE) flame retardant mixtures. epa.gov Emissions have occurred throughout the lifecycle of products containing these mixtures, from manufacturing to waste disposal. helcom.finih.gov

The principal historical source of 2,2',3,3',4,5'-hexabromodiphenyl ether is its presence in commercial flame retardant products, specifically the technical mixtures known as commercial pentabromodiphenyl ether (c-PentaBDE) and commercial octabromodiphenyl ether (c-OctaBDE). epa.gov These mixtures were not pure compounds but rather formulations of various PBDE congeners. basel.intwikipedia.org Hexabromodiphenyl ether (hexaBDE) congeners were notable components of both mixtures. epa.gov

These flame retardants were incorporated as additives, meaning they were physically mixed with polymers rather than chemically bound. helcom.fi This facilitates their release into the environment over the product's life. C-PentaBDE was predominantly used in polyurethane foam for applications like furniture padding, carpet underlay, and bedding. wikipedia.orggreensciencepolicy.org C-OctaBDE was primarily used as a flame retardant in acrylonitrile-butadiene-styrene (ABS) plastics for the housings of electronic equipment, such as computers and televisions. wikipedia.org

| Homolog Group | Congener Name | Congener ID | Composition (% by weight) |

|---|---|---|---|

| Tetrabromodiphenyl ether | 2,2',4,4'-Tetrabromodiphenyl ether | BDE-47 | 24-38% |

| Pentabromodiphenyl ether | 2,2',4,4',5-Pentabromodiphenyl ether | BDE-99 | 50-62% |

| 2,2',4,4',6-Pentabromodiphenyl ether | BDE-100 | ||

| Hexabromodiphenyl ether | 2,2',4,4',5,5'-Hexabromodiphenyl ether | BDE-153 | 4-12% |

| 2,2',4,4',5,6'-Hexabromodiphenyl ether | BDE-154 | ||

| Tribromodiphenyl ether | Not specified | - | 0-1% |

Data sourced from U.S. EPA (2008). epa.gov Note: The table shows major reported congeners and homolog groups. The specific congener BDE-130 is not typically quantified in these commercial mixtures.

| Homolog Group | Congener Name | Congener ID | Composition (% by weight) |

|---|---|---|---|

| Hexabromodiphenyl ether | 2,2',4,4',5,5'-Hexabromodiphenyl ether | BDE-153 | 12% |

| Heptabromodiphenyl ether | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | BDE-183 | 45% |

| Octabromodiphenyl ether | Not specified | - | 33% |

| Nonabromodiphenyl ether | Not specified | - | 10% |

| Pentabromodiphenyl ether | Not specified | - | 0.5% |

| Decabromodiphenyl ether | Not specified | - | 0.7% |

Data sourced from U.S. EPA (2008). epa.gov Note: The table shows major reported congeners and homolog groups. The specific congener BDE-130 is not typically quantified in these commercial mixtures.

There is no evidence to suggest that this compound (BDE-130) was intentionally produced or marketed as an individual, pure congener. Its presence in the environment stems from its role as a component of the larger commercial PBDE mixtures. epa.gov Therefore, direct releases of BDE-130 are linked to the manufacturing facilities that produced c-PentaBDE and c-OctaBDE. basel.int Emissions could occur during the synthesis of these mixtures and their subsequent blending into polymers and other materials. nih.gov These releases could enter the environment through wastewater effluent, atmospheric deposition, or the disposal of industrial waste from the production sites. helcom.fi

A significant pathway for the release of BDE-130 into the environment is through the management of waste containing products treated with c-PentaBDE and c-OctaBDE. nih.gov Items such as electronics, furniture, and building materials containing these flame retardants are now prevalent in waste streams globally. helcom.fiwashington.edu

Landfills are a major reservoir and a diffuse source of PBDEs. helcom.fi As products within landfills degrade, the additively-applied PBDEs, including the hexaBDE congeners, can leach into landfill effluent (leachate) or be released into the air. environment-agency.gov.uknih.gov Similarly, electronic waste (e-waste) recycling and dismantling facilities are significant hotspots for PBDE emissions. helcom.fi Mechanical processes like shredding and grinding can release PBDE-laden dust particles into the atmosphere, while improper handling and storage can contaminate soil and water at and around these sites. nih.gov Although specific emission data for BDE-130 is lacking, its presence in the original commercial mixtures implies it is released alongside other, more abundant PBDE congeners from these waste management activities.

Secondary Formation Pathways

In addition to direct releases, BDE-130 can potentially be formed in the environment through the transformation of other PBDEs.

A well-documented secondary formation pathway for lower-brominated PBDEs is the degradation of higher-brominated congeners, particularly Decabromodiphenyl ether (BDE-209). basel.int BDE-209, the main component of the c-DecaBDE mixture, can undergo debromination (the removal of bromine atoms) through processes like photolysis (breakdown by sunlight) and metabolic activity in organisms. nih.govresearchgate.net This degradation can result in the formation of various nona-, octa-, hepta-, and hexaBDE congeners. nih.govscientific.net

While this transformation pathway is a known source of hexaBDEs in the environment, studies documenting the specific products of BDE-209 debromination have not typically identified this compound (BDE-130) as a major resultant congener. researchgate.netnih.gov Research has more commonly identified other isomers, suggesting that the specific pathways leading to the formation of BDE-130 from DecaBDE may be less favored or have yet to be fully elucidated. researchgate.net

Beyond the debromination of more substituted PBDEs, there is limited information available regarding the formation of this compound from other classes of brominated organic compounds. The primary known formation mechanism remains the degradation within the PBDE family itself.

Environmental Degradation and Transformation Processes of 2,2 ,3,3 ,4,5 Hexabromodiphenyl Ether

Abiotic Transformation Mechanisms

Abiotic transformations are chemical processes that occur without direct microbial action. For BDE-138, these are primarily driven by light energy and reactions with certain minerals in the environment.

Photolysis, or degradation by light, is a significant abiotic pathway for the transformation of polybrominated diphenyl ethers (PBDEs) in the environment. This process involves the cleavage of carbon-bromine (C-Br) bonds, leading to the formation of lower-brominated diphenyl ethers, which may have different toxicity and bioavailability profiles.

Direct photolysis occurs when the BDE-138 molecule directly absorbs photons, typically from ultraviolet (UV) radiation in sunlight, leading to an excited state and subsequent bond breakage. Studies on various PBDEs have demonstrated that this process primarily proceeds via reductive debromination. nih.gov The energy from the absorbed light is sufficient to break the C-Br bonds, sequentially removing bromine atoms from the diphenyl ether structure. The specific bromine atoms that are cleaved can depend on their position on the aromatic rings.

The efficiency of photolytic degradation is influenced by several factors:

Light Source and Wavelength: UV radiation is more effective than visible light in degrading PBDEs. mdpi.comresearchgate.net

Environmental Matrix: Photodegradation rates vary significantly depending on the medium. For instance, the process can be faster in organic solvents that can donate hydrogen atoms, which stabilize the molecule after a bromine atom is lost. researchgate.net In aqueous systems, factors like pH and the presence of surfactants can alter degradation kinetics. rsc.org

Products: The primary products of BDE-138 photolysis are lower-brominated congeners, such as various isomers of pentabromodiphenyl ether and tetrabromodiphenyl ether. In some cases, intramolecular elimination can lead to the formation of brominated dibenzofurans. rsc.org

| Factor | Influence on Degradation | Example/Mechanism | Reference |

|---|---|---|---|

| Light Wavelength | UV light is more effective than visible light. | Higher energy of UV photons is more efficient at breaking C-Br bonds. | mdpi.com |

| Solvent/Medium | Variable | Hydrogen-donating solvents (e.g., hexane, methanol) can enhance rates, while others (e.g., acetone) can be much slower. | researchgate.net |

| Humic Acids | Can act as photosensitizers (indirect photolysis) or inhibitors (light shielding). | The net effect depends on concentration and specific conditions. | mdpi.com |

| pH | Can influence rates in aqueous solutions. | Affects the state of other dissolved species that may participate in the reaction. | rsc.org |

In anoxic environments, such as saturated soils, sediments, and certain groundwater systems, BDE-138 can undergo chemical transformation through reductive debromination facilitated by reactive minerals. Zerovalent iron (Fe⁰ or ZVI) is a strong reducing agent that has been extensively studied for the remediation of halogenated organic compounds, including PBDEs. researchgate.net

The process is a surface-mediated reaction where the ZVI acts as an electron donor, transferring electrons to the BDE-138 molecule. nih.gov This transfer results in the cleavage of a C-Br bond and the release of a bromide ion (Br⁻). The reaction can be summarized as:

Fe⁰ + R-Br + H⁺ → Fe²⁺ + R-H + Br⁻

The use of nanoscale zerovalent iron (nZVI) has shown particular promise due to its high surface-area-to-volume ratio, which significantly increases its reactivity and degradation rates compared to conventional iron powder. researchgate.netnih.gov Coating nZVI with substances like iron sulfide (B99878) can further enhance its effectiveness and longevity in environmental applications. nih.gov

Studies have shown that ZVI can effectively debrominate a range of PBDEs, including hexa-BDEs. researchgate.net The reaction proceeds in a stepwise manner, transforming higher-brominated congeners into a variety of lower-brominated ones. For instance, the degradation of highly brominated mixtures with ZVI initially yields hexa- and hepta-bromo congeners, which are then further degraded to tetra- and penta-bromo congeners over time. researchgate.net This abiotic pathway is considered a potentially valuable method for the in-situ remediation of sites contaminated with PBDEs. elsevierpure.com

Biotic Degradation Pathways

Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms. Both aerobic and anaerobic bacteria have demonstrated the ability to degrade PBDEs, although the mechanisms and resulting products differ significantly.

Under aerobic conditions (in the presence of oxygen), certain bacteria can transform BDE-138. The primary mechanism of aerobic biodegradation of PBDEs is typically initiated by oxygenase enzymes. These enzymes insert one or two oxygen atoms into the aromatic ring, leading to hydroxylation. This can be a preliminary step to ring cleavage or can occur alongside debromination.

Research has documented the aerobic transformation of tetra-, penta-, and hexa-BDEs by bacterial isolates, which involves the stoichiometric release of bromide. While highly brominated congeners are generally more resistant to aerobic attack than less-brominated ones, degradation does occur. oaepublish.com Bacterial consortia from river sediments have shown the ability to degrade various PBDE congeners, with degradation rates generally decreasing as the number of bromine atoms increases. nih.gov The process can lead to the formation of hydroxylated PBDEs (OH-PBDEs), which are metabolites of concern due to their potential for higher toxicity.

In anaerobic environments (lacking oxygen), such as deep sediments and flooded soils, the primary biotic pathway for BDE-138 transformation is reductive debromination. nih.gov This process is analogous to the chemical reduction by ZVI, but here, microorganisms use the PBDE as an electron acceptor in their respiratory chain, a process known as dehalorespiration. nih.gov

During anaerobic biotransformation, bacteria sequentially remove bromine atoms, leading to the formation of less-brominated congeners. This process is generally more effective for higher-brominated PBDEs (penta- to deca-BDE) than for lower-brominated ones. frontiersin.org This is significant because it can transform less mobile, highly brominated compounds into more mobile and potentially more bioavailable lower-brominated forms. The process is often slow and may result in the accumulation of these intermediate congeners in the environment. nih.gov

A diverse range of microbial communities is involved in the degradation of PBDEs. In anaerobic settings, dehalogenating bacteria such as Dehalococcoides are known to play a crucial role. frontiersin.org Under aerobic conditions, various bacteria, including species of Bacillus, Rhodococcus, and Acinetobacter, have been implicated in PBDE degradation. mdpi.comoaepublish.com Often, complex microbial consortia act synergistically to achieve more complete degradation than single strains. nih.gov

Pseudomonas stutzeri , a versatile bacterium found in diverse environments, is a notable example of a microbe with significant degradative capabilities. While direct evidence linking P. stutzeri specifically to BDE-138 degradation is limited, its metabolic prowess makes it a strong candidate for involvement in the process. Strains of P. stutzeri have been shown to degrade a wide array of structurally similar and complex organic pollutants, including polychlorinated biphenyls (PCBs), which are structurally analogous to PBDEs. nih.gov

The degradation of these compounds by P. stutzeri often involves dioxygenase enzymes, which initiate the attack on the aromatic rings. nih.gov This bacterium's ability to utilize a broad range of substrates suggests that it could contribute to the aerobic degradation of BDE-138 in contaminated soils and sediments, potentially as part of a larger microbial community.

| Pathway | Condition | Primary Mechanism | Key Products/Intermediates | Reference |

|---|---|---|---|---|

| Photolysis | Abiotic (Light) | Reductive Debromination | Lower-brominated PBDEs, Brominated Dibenzofurans | nih.govrsc.org |

| Chemical Reduction | Abiotic (Anoxic) | Reductive Debromination by Zerovalent Iron (ZVI) | Lower-brominated PBDEs | researchgate.net |

| Aerobic Biodegradation | Biotic (Oxygen-rich) | Hydroxylation, Debromination | Hydroxylated PBDEs, Lower-brominated PBDEs | oaepublish.comnih.gov |

| Anaerobic Biotransformation | Biotic (Oxygen-poor) | Reductive Debromination (Dehalorespiration) | Lower-brominated PBDEs | nih.govfrontiersin.org |

Identification and Characterization of Transformation Products

Research into the degradation of BDE-138 has revealed specific transformation pathways. Anaerobic microbial action, in particular, has been shown to sequentially remove bromine atoms, leading to the formation of less-brominated diphenyl ethers. While direct, comprehensive studies on all transformation pathways of BDE-138 are limited, the behavior of other polybrominated diphenyl ethers (PBDEs) with similar structures provides strong evidence for potential metabolic and photolytic products.

Microbial Reductive Debromination

Under anaerobic conditions, such as those found in sediments and certain soils, microorganisms play a key role in the degradation of BDE-138. The primary mechanism is reductive debromination, where a bromine atom is replaced by a hydrogen atom. Studies have identified a major debromination sequence for BDE-138, which proceeds through the formation of specific lower-brominated congeners. This stepwise process is a significant pathway for the environmental alteration of BDE-138.

One of the major identified debromination sequences is as follows: BDE-138 → BDE-85 → BDE-66 → BDE-28

This pathway indicates a successive loss of bromine atoms, transforming the initial hexabrominated ether into penta-, tetra-, and tribrominated products. The characterization of these products is typically performed using gas chromatography coupled with mass spectrometry (GC/MS), which allows for the separation and identification of individual congeners based on their mass-to-charge ratio and retention time.

Interactive Table: Identified Microbial Debromination Products of BDE-138 Click on the headers to sort the table.

| Precursor Compound | Transformation Product | IUPAC Name of Product | Bromine Atoms | Analytical Method |

| BDE-138 | BDE-85 | 2,2',3,4,4'-Pentabromodiphenyl ether | 5 | GC/MS |

| BDE-85 | BDE-66 | 2,3',4,4'-Tetrabromodiphenyl ether | 4 | GC/MS |

| BDE-66 | BDE-28 | 2,4,4'-Tribromodiphenyl ether | 3 | GC/MS |

Potential Photodegradation Products

Exposure to sunlight can induce photodegradation of PBDEs. This process typically involves the cleavage of carbon-bromine bonds, leading to reductive debromination. For other hexa-BDEs, studies have shown that photolysis results in a mixture of lower-brominated congeners. While specific photolytic studies comprehensively detailing the products of BDE-138 are not extensively documented, it is anticipated that similar debromination would occur.

Another potential photodegradation pathway observed for some PBDEs is intramolecular cyclization following the homolytic dissociation of a C-Br bond, which can lead to the formation of polybrominated dibenzofurans (PBDFs). The formation of these products is a concern as some PBDFs exhibit dioxin-like toxicity.

Potential Metabolic Transformation Products

In organisms such as fish and mammals, BDE-138 can undergo metabolic transformations. The primary metabolic pathway for PBDEs is oxidative metabolism, mediated by cytochrome P450 (CYP) enzymes, which results in the formation of hydroxylated metabolites (OH-PBDEs). nih.govacs.orgnih.gov These hydroxylated compounds have been identified for numerous PBDE congeners in various species. acs.orgnih.gov

While specific hydroxylated metabolites of BDE-138 have not been definitively characterized in all organisms, studies on other hexa-BDEs suggest that hydroxylation can occur at various positions on the phenyl rings. These OH-PBDEs may then be further metabolized through conjugation or methylation, forming methoxylated PBDEs (MeO-PBDEs). The identification of these metabolites often involves sophisticated analytical techniques, including high-resolution mass spectrometry, to determine the exact position of the hydroxyl group. acs.org

Interactive Table: Potential Transformation Products of BDE-138 via Photolysis and Metabolism These pathways are inferred from studies on structurally similar PBDEs.

| Degradation Process | Potential Product Class | Specific Potential Products | Analytical Method |

| Photodegradation | Lower-brominated BDEs | Penta-, Tetra-, Tri-BDEs | GC/MS |

| Polybrominated Dibenzofurans (PBDFs) | Pentabromo-dibenzofurans | GC/MS | |

| Metabolism | Hydroxylated Hexa-BDEs (OH-BDE-138) | Mono-hydroxylated derivatives | LC-HRMS, GC/MS |

| Methoxylated Hexa-BDEs (MeO-BDE-138) | Mono-methoxylated derivatives | GC/MS |

Advanced Analytical Methodologies for Detection and Quantification of 2,2 ,3,3 ,4,5 Hexabromodiphenyl Ether

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 2,2',3,3',4,5'-hexabromodiphenyl ether is the effective extraction of the analyte from the sample matrix. The choice of extraction technique is highly dependent on the matrix type and the physicochemical properties of the target compound.

Commonly employed extraction methods include traditional techniques like Soxhlet extraction and more modern approaches such as Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE). Soxhlet extraction, though robust and effective, is often time-consuming and requires large volumes of organic solvents. sciex.com For instance, a 24-hour extraction with toluene (B28343) has been used for samples like sludge and dust. nih.gov

In contrast, Pressurized Liquid Extraction (PLE) offers significant advantages, including reduced solvent consumption and dramatically shorter extraction times (e.g., 30 minutes versus several hours or days). thermofisher.comeurl-pesticides.eu PLE methods can be optimized for various parameters, such as solvent composition, temperature, and pressure, to achieve high recovery rates. thermofisher.comeurl-pesticides.eu One study developed a selective PLE (S-PLE) method using a 3:2 (v/v) mixture of n-hexane and dichloromethane (B109758) at 90°C and 1500 psi, which successfully extracted PBDEs from solid matrices in a short time. thermofisher.com

Solid-phase extraction (SPE) is another widely used technique, particularly for aqueous samples. It can also be used as a clean-up step after initial liquid extraction. researchgate.net A novel SPE method utilizing a starch-based polymer adsorbent has been developed for extracting PBDEs from water samples, demonstrating good recoveries. researchgate.net

Clean-up and Fractionation Strategies

Following extraction, a clean-up step is almost always necessary to remove co-extracted interfering compounds (e.g., lipids, sulfur, humic substances) that could otherwise compromise chromatographic performance and mass spectrometric detection. sciex.comthermofisher.com

Multi-layer column chromatography using adsorbents like silica (B1680970) gel, alumina, and Florisil is a widely adopted clean-up strategy. sciex.comepa.gov The adsorbents are often acid-treated (e.g., sulfuric acid-impregnated silica gel) to retain organic interferences. thermofisher.com For example, a clean-up procedure for soil and sediment extracts involved column chromatography with silica gel and alumina. sciex.com In some methods, these clean-up sorbents are placed directly within the PLE cell, combining extraction and purification into a single automated step, which significantly reduces sample handling and analysis time. thermofisher.comeurl-pesticides.eu

The table below summarizes various extraction and clean-up methods used for PBDE analysis in different matrices.

| Matrix | Extraction Method | Clean-up Sorbents | Reference |

|---|---|---|---|

| Soil & Sediment | Soxhlet Extraction (Toluene) | Silica Gel, Alumina | sciex.com |

| Indoor Dust, Soil, Sediment | Selective Pressurized Liquid Extraction (S-PLE) | Sulfuric Acid on Silica, Florisil, Copper Powder | thermofisher.com |

| Sediment | Pressurized Liquid Extraction (PLE) | In-cell sorbents | eurl-pesticides.eu |

| Water | Solid-Phase Extraction (SPE) | Starch-based Polymer | researchgate.net |

| Human Adipose Tissue | Soxhlet Extraction | Gel Permeation Chromatography (GPC), Florisil | epa.gov |

Chromatographic Separation Techniques

Chromatographic separation is essential for isolating this compound from other PBDE congeners and matrix components before detection.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is the standard and most widely used technique for the analysis of PBDEs due to their volatility and thermal stability. nih.gov High-resolution capillary columns with specific stationary phases are employed to achieve separation of the numerous PBDE congeners. Specialized columns, such as the Thermo Scientific TraceGOLD TG-PBDE, have been designed to provide good chromatographic peak shape and resolution, even for challenging congeners. nih.gov

A critical aspect of GC analysis for PBDEs is the separation of isobaric congeners (those with the same mass) that may share common mass fragments, such as the pair BDE-49 and BDE-71. nih.gov Achieving adequate chromatographic resolution is necessary for accurate quantification. nih.gov Analytical methods have been developed that can separate a wide range of PBDEs, from mono- to hepta-BDEs, in a single run of less than 11 minutes. nih.gov

Liquid Chromatography (LC) Approaches

While GC is dominant, liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a valuable alternative. sciex.com A primary advantage of LC is that it avoids the high temperatures of the GC injector, which can cause thermal degradation of some higher-brominated PBDEs. sciex.com

Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) is typically used. researchgate.netnih.gov A common setup involves a C18 column with a mobile phase gradient, often consisting of methanol (B129727) and water. sciex.comresearchgate.net One LC-MS/MS method for PBDEs, including the congener BDE-138, utilized a Phenomenex Kinetex C18 column with a water/methanol gradient. sciex.com Although LC-MS can have insufficient sensitivity for some non-hydroxylated PBDEs compared to GC-MS, it is particularly well-suited for their hydroxylated metabolites. nih.gov The development of sensitive ionization sources, like atmospheric pressure photoionization (APPI), has improved detection limits for PBDEs in LC-MS/MS, making it a more viable technique for a broader range of these compounds. sciex.com

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the definitive technique for the detection and identification of this compound, providing the high selectivity and sensitivity needed for trace analysis in complex environmental samples. sciex.comnih.gov

Gas chromatography is most commonly coupled with various types of mass spectrometers, including ion trap, triple quadrupole (MS/MS), and high-resolution mass spectrometry (HRMS) systems like Orbitrap. sciex.comnih.govnih.gov

Ionization: Electron impact (EI) is a common ionization source, but for enhanced sensitivity and selectivity for halogenated compounds, negative chemical ionization (NCI) is frequently preferred. eurl-pesticides.eu NCI produces less fragmentation and a strong signal for the bromide ion or the molecular ion, leading to lower detection limits. eurl-pesticides.eu

Detection Modes: In single quadrupole MS, selected ion monitoring (SIM) is used to enhance sensitivity by monitoring only a few characteristic ions of the target analyte. eurl-pesticides.eu For greater selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) operating in selected reaction monitoring (SRM) mode is employed. nih.gov SRM provides high selectivity by monitoring a specific fragmentation transition from a precursor ion to a product ion, significantly reducing matrix interference. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like GC-Orbitrap MS provide high resolving power and mass accuracy (<2 ppm). nih.gov This allows for the unambiguous identification of analytes based on their exact mass, which helps to distinguish them from isobaric interferences and confirm their elemental composition, offering a high degree of confidence in the results. nih.gov

The table below provides an overview of instrumental conditions used in various studies for the analysis of hexabromodiphenyl ethers.

| Technique | Ionization/Detection | Key Findings/Application | Reference |

|---|---|---|---|

| GC/Ion Trap MS | - | Developed for soil and sediment analysis; method detection limits of 0.013–0.25 ng/g. | sciex.com |

| GC-MS/MS (Triple Quadrupole) | Advanced Electron Ionization (AEI) / SRM | High selectivity and sensitivity for food analysis; run time under 11 minutes. | nih.gov |

| GC-Orbitrap MS | High Resolution / Accurate Mass (HRAM) | Unambiguous identification in complex samples (sludge, dust, air) with mass accuracy <2 ppm. | nih.gov |

| GC-MS | Negative Chemical Ionization (NCI) / SIM | Optimized for sediment analysis; detection limits of 1–46 pg/g dry weight. | eurl-pesticides.eu |

| LC-MS/MS (QTRAP) | Atmospheric Pressure Photoionization (APPI) | Analysis of PBDEs in dust and biological material, avoiding thermal degradation. | sciex.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the elemental composition of molecules with high precision based on their exact molecular masses. fao.org When coupled with gas chromatography (GC), GC-HRMS is considered one of the most reliable techniques for the routine analysis of PBDEs, offering high selectivity and adequate sensitivity. petro-online.com

The core principle of HRMS lies in its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to the third or fourth decimal place), allowing for the determination of an analyte's elemental formula. accustandard.com This high mass accuracy makes HRMS ideal for identifying molecular structures and distinguishing target compounds from matrix interferences that may have the same nominal mass but different elemental compositions. fao.orgaccustandard.com Instruments like time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers are commonly used to achieve high resolution. accustandard.comunep.org For instance, an Orbitrap-based GC-MS system can achieve a mass accuracy of less than 0.5 ppm. nih.gov

The advantages of using HRMS for the analysis of this compound and other PBDEs include:

High Selectivity: The ability to measure exact masses minimizes the potential for false positives by differentiating the target analyte from co-eluting matrix components. petro-online.com

Enhanced Sensitivity: HRMS provides low detection limits, which is crucial for measuring the trace levels of PBDEs found in environmental samples. petro-online.com

Untargeted and Targeted Analysis: HRMS can be used for both untargeted screening to identify a broad spectrum of environmental chemicals and for targeted analysis to quantify specific compounds. unep.org

Confident Identification: The high mass accuracy of both precursor and product ions provides greater confidence in compound identification. unep.org

The table below summarizes the key performance characteristics of HRMS instruments used in environmental analysis.

| Feature | Performance Range | Reference |

| Mass Accuracy | < 0.5 ppm to 5 ppm | unep.orgnih.gov |

| Mass Resolving Power (FWHM) | 10,000 to >6,000,000 | unep.org |

| Scan Speed | 8 Hz to 100 Hz | unep.org |

| Dynamic Range (m/z) | 5 to >100,000 | unep.org |

Tandem Mass Spectrometry (MS/MS) for Congener-Specific Analysis

Tandem Mass Spectrometry, also known as MS/MS, is an analytical technique that involves multiple stages of mass analysis, usually with a fragmentation step in between. nih.gov When coupled with gas chromatography (GC-MS/MS), it has become a method of choice for investigating exposure to PBDE congeners, especially when sample volume is limited, due to its high sensitivity and selectivity. nih.gov

In a typical GC-MS/MS experiment for PBDE analysis, the first mass spectrometer (quadrupole) is used to select the molecular ion (precursor ion) of a specific congener, such as this compound. This precursor ion is then directed into a collision cell, where it is fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. nih.gov This process, often operated in Multiple Reaction Monitoring (MRM) mode, is highly specific because the combination of the precursor ion and the characteristic product ions is unique to a particular compound. nih.gov

The key advantages of MS/MS for congener-specific analysis include:

Isomer Differentiation: While MS/MS has limitations in distinguishing isomers that fragment similarly, it can be optimized to identify co-eluting BDEs based on their characteristic mass spectral fragmentation patterns. nih.govnih.gov For example, the fragmentation of PBDEs often involves a common loss of two bromine atoms, but some congeners like PBDE-138 show a loss of [M-COBr]+, providing a basis for differentiation. nih.gov

Reduced Matrix Interference: By monitoring for a specific precursor-to-product ion transition, the chemical noise from the sample matrix is significantly reduced, leading to improved signal-to-noise ratios and lower detection limits. nih.gov

High Sensitivity: The sensitivity of GC-MS/MS allows for the detection of PBDEs at picogram levels. nih.gov For example, a validated method for 10 PBDEs in human serum achieved limits of detection ranging from 3–145 pg/mL. nih.gov

The table below shows examples of MS/MS parameters used for the analysis of different PBDE congeners.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| PBDE-138 | 641.5 | 483.6 | 403.6 |

| PBDE-153 | 641.5 | 483.6 | 403.6 |

| PBDE-154 | 641.5 | 483.6 | 403.6 |

Note: The specific precursor and product ions for this compound (PBDE 130) would be determined during method development, but would be expected to be similar to other hexabrominated congeners.

Quality Assurance and Quality Control in Environmental Analysis

To ensure the reliability and comparability of data generated for persistent organic pollutants (POPs) like this compound, robust Quality Assurance and Quality Control (QA/QC) procedures are indispensable. These procedures are critical for validating the entire analytical workflow, from sample collection to final data reporting.

Reference Material Development and Validation

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and demonstrating the validity of analytical measurements. CRMs are highly characterized and homogeneous materials with certified property values for specific analytes, such as the concentration of PBDE congeners. europa.eu They are used for method validation, calibration, and ongoing quality control to ensure that analytical results are accurate and traceable to a known standard.

For PBDE analysis, CRMs can be solutions of individual or mixed congeners in a solvent, or they can be matrix-based, such as polymers, sediments, or biological tissues containing known concentrations of PBDEs. accustandard.comeuropa.euaccustandard.com The development and certification of these materials is a meticulous process, often carried out by national metrology institutes or specialized commercial suppliers. europa.eu For example, the European Commission's Joint Research Centre has developed polymer CRMs (ERM-EC590 and ERM-EC591) certified for the mass fractions of various PBDEs. europa.eu The use of such materials is crucial for validating methods like GC-MS/MS, where accuracy for PBDEs can be demonstrated to be within a range of 88–118% by analyzing fortified serum with a certified standard mixture. nih.gov

The table below lists examples of available reference materials for PBDE analysis.

| Reference Material ID | Type | Matrix | Certified for |

| ERM-EC590 / ERM-EC591 | Certified Reference Material | Polymer | Mass fractions of various PBDEs |

| EN16694 | Certified Reference Material | Toluene | 6 PBDE congeners |

| BDE-AAP-A | Certified Reference Material | Isooctane | 39 PBDE congeners |

Interlaboratory Comparison Studies

Interlaboratory Comparison Studies, also known as proficiency tests, are a critical component of external quality control. nih.gov They are designed to assess the performance of laboratories and evaluate the comparability and reliability of analytical methods across different facilities. nih.gov In these studies, a central organizer distributes identical, homogeneous test samples (e.g., standard solutions, sediments, fish tissue) to multiple participating laboratories for analysis. fao.org

The results submitted by the laboratories are statistically evaluated to determine the consensus value for the analytes and to assess the performance of each participant. fao.org Participation in these studies helps laboratories to:

Identify potential inaccuracies or biases in their analytical methods.

Demonstrate their competence and the reliability of their data.

The United Nations Environment Programme (UNEP) has organized worldwide interlaboratory studies on POPs, including PBDEs, to build capacity and ensure the generation of high-quality, comparable data for the global monitoring plan under the Stockholm Convention. fao.orgunep.org These studies provide valuable information on how tests perform in different laboratories, allowing for a better estimation of the accuracy and reproducibility of the methods used for compounds like this compound. nih.gov

The table below summarizes key features of interlaboratory studies for POPs.

| Feature | Description | Reference |

| Objective | Evaluate laboratory proficiency and the performance of analytical methods. | nih.gov |

| Participants | Laboratories from various regions (e.g., Asia, Europe, Americas, Africa). | fao.org |

| Test Materials | Standard solutions, sediment, fish, fly ash, human milk. | fao.org |

| Evaluation | Statistical analysis of submitted results against consensus values. | fao.org |

Ecological Toxicology and Biological Interactions of 2,2 ,3,3 ,4,5 Hexabromodiphenyl Ether Excluding Human Clinical Data

Ecotoxicological Effects on Aquatic Organisms

The widespread use of polybrominated diphenyl ethers (PBDEs) as flame retardants has led to their ubiquitous presence in aquatic environments, raising concerns about their impact on aquatic life. While specific data on 2,2',3,3',4,5'-Hexabromodiphenyl ether (BDE-138) is limited, studies on other hexabromodiphenyl ether congeners and related PBDEs provide insights into its potential ecotoxicological effects.

Algal and Phytoplankton Responses to Exposure (e.g., Chlorella vulgaris)

Impacts on Terrestrial Ecosystem Components

The persistence and lipophilic nature of PBDEs facilitate their accumulation in terrestrial ecosystems, posing a threat to soil organisms and wildlife.

Soil Microorganism and Invertebrate Effects

Specific research on the direct effects of BDE-138 on soil microorganisms and invertebrates is scarce. However, studies on the fate of other PBDEs in soil suggest that they can persist and have ecological consequences. For example, the highly brominated BDE-209 has been shown to degrade in soil to lower-brominated congeners, including those in the hexa-BDE group. nih.gov This degradation process can alter soil enzyme activities, such as increasing urease activity and slightly decreasing protease activity. nih.gov The presence of other contaminants, like heavy metals, can further influence the persistence and transformation of PBDEs in soil. nih.gov Earthworms, as key soil-dwelling organisms, can be affected by PBDEs like BDE-209, and their presence can, in turn, influence the distribution and bioavailability of these compounds in the soil. nih.gov

Avian and Mammalian Wildlife Responses (e.g., Falco peregrinus, rodents)

There is a lack of specific toxicological studies on the effects of BDE-138 in avian and mammalian wildlife. However, the bioaccumulative nature of PBDEs means that top predators, such as the peregrine falcon (Falco peregrinus) and various rodent species, are at risk of exposure through their diet. nih.gov Studies on other diphenyl ether compounds in American kestrels (Falco sparverius) have demonstrated developmental toxicity, including reduced growth and hepatotoxicity. nih.govusgs.gov In rodents, exposure to the commercial PBDE mixture DE-71, which contains hexa-BDEs, has been shown to cause dose-dependent increases in liver weight, hepatocellular hypertrophy, and decreased serum thyroxine (T4) levels in both maternal and offspring generations. nih.gov A meta-analysis of PBDE hepatotoxicity in rats and mice indicated that rats were more sensitive than mice, with embryonic stages being particularly vulnerable. epa.gov These findings suggest that BDE-138 could potentially contribute to similar adverse health outcomes in wild bird and mammal populations.

Molecular and Cellular Mechanisms of Toxicity in Non-Human Model Organisms

Research into the molecular and cellular mechanisms of BDE-138 toxicity is emerging, with studies beginning to elucidate its genotoxic potential.

A significant finding is that BDE-138 exhibits genotoxicity, although it appears to be less potent than tetra-brominated BDEs. nih.gov Studies using chicken DT40 cell lines have shown that exposure to BDE-138 can lead to a significant reduction in cell viability at higher concentrations. nih.gov The underlying mechanism of this genotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS). nih.gov This oxidative stress can cause DNA base damage, leading to replication blockage and subsequent double-strand breaks in the chromosomes. nih.gov

Further evidence from these studies indicates that cells deficient in base excision repair (Polβ-/-) and translesion DNA synthesis (REV3-/-) pathways are particularly sensitive to the effects of some PBDEs, suggesting that these repair mechanisms are crucial for mitigating the DNA damage caused by these compounds. nih.gov The observation of chromosomal aberrations confirms that BDE-138 can induce significant damage to the genetic material of exposed cells. nih.gov

While specific neurotoxicity studies on BDE-138 are limited, the broader class of PBDEs and their metabolites are known to have neurotoxic potential, affecting processes like exocytosis and calcium homeostasis in cell models. nih.gov

Interactive Data Table: Genotoxicity of BDE-138 and other PBDEs

| Compound | Organism/Cell Line | Endpoint | Observation |

| BDE-138 | Chicken DT40 cells | Cell Viability | Significant reduction at concentrations of 200 µg/L or greater. nih.gov |

| BDE-138 | Chicken DT40 cells | Genotoxicity | Less potent than tetra-BDEs. nih.gov |

| BDE-138 | Chicken DT40 cells | Chromosomal Aberrations | Induces double-strand breaks. nih.gov |

| BDE-47 | Chicken DT40 cells | Genotoxicity | More potent than BDE-138. nih.gov |

| BDE-99 | Chicken DT40 cells | Cell Viability | Significant reduction at concentrations of 200 µg/L or greater. nih.gov |

Biomarker Development and Application in Ecotoxicology

To assess the exposure of wildlife to BDE-138 and its potential effects, researchers rely on the development and application of biomarkers. Biomarkers are measurable indicators of exposure to, or the effect of, a chemical at the sub-organismal, physiological, or behavioral level. researchgate.net They can serve as early warning signals of environmental contamination and potential harm to ecosystems. researchgate.netnih.gov

A range of biomarkers can be employed in ecotoxicological studies of BDE-138. Biomarkers of exposure can include the direct measurement of BDE-138 or its metabolites in tissues such as fat, liver, or blood. Molecular biomarkers of exposure may include the induction of cytochrome P450 enzymes, which is often mediated by the AhR. nih.gov

Biomarkers of effect provide information on the adverse biological responses to chemical exposure. In the context of BDE-138, these can include biomarkers of oxidative stress, such as the activity of antioxidant enzymes (e.g., SOD, CAT, glutathione (B108866) peroxidase) and levels of lipid peroxidation products (e.g., MDA). mdpi.com Biomarkers of endocrine disruption are also crucial and can include altered hormone concentrations and the expression of hormone-responsive genes, such as vitellogenin in fish. researchgate.net The inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function, can also serve as a biomarker of neurotoxicity for some environmental contaminants. nih.gov

The integrated use of a suite of biomarkers can provide a comprehensive assessment of the health of wildlife populations exposed to BDE-138 and other environmental contaminants, aiding in ecological risk assessment and the development of mitigation strategies. researchgate.net

Commonly Used Biomarkers in Ecotoxicology for Assessing PBDE Exposure

| Biomarker Type | Specific Biomarker | Indication | Reference |

|---|---|---|---|

| Exposure | Cytochrome P450 (CYP1A) induction | Exposure to AhR agonists like some PBDEs. | nih.gov |

| Effect (Oxidative Stress) | Malondialdehyde (MDA) | Lipid peroxidation and cellular damage. | mdpi.com |

| Effect (Oxidative Stress) | Superoxide Dismutase (SOD), Catalase (CAT) | Alterations in antioxidant defense systems. | mdpi.com |

| Effect (Endocrine Disruption) | Vitellogenin (in males) | Exposure to estrogenic compounds. | researchgate.net |

| Effect (Neurotoxicity) | Acetylcholinesterase (AChE) inhibition | Disruption of nerve impulse transmission. | nih.gov |

Modeling and Predictive Frameworks for Environmental Behavior of 2,2 ,3,3 ,4,5 Hexabromodiphenyl Ether

Fugacity-Based Multimedia Environmental Fate Models

Fugacity-based models are powerful tools for predicting the partitioning and distribution of chemicals in the environment. cadaster.eunih.gov Fugacity, a measure of a chemical's "escaping tendency" from a particular phase, governs the movement of a substance between environmental compartments such as air, water, soil, and sediment. cadaster.eu These models utilize the physicochemical properties of a compound and the characteristics of the environment to estimate its distribution and persistence. nih.gov

For 2,2',3,3',4,5'-Hexabromodiphenyl ether, a Level III fugacity model, which assumes a steady-state but non-equilibrium condition, can be parameterized using its specific physicochemical properties. While specific environmental fate modeling studies for BDE-138 are not abundant in publicly available literature, the necessary parameters for such models can be derived from its known properties and data from related congeners.

Table 1: Physicochemical Properties of this compound (BDE-138) for Fugacity Modeling This table is interactive. Users can sort columns by clicking on the headers.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 643.6 g/mol | PubChem nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 7.6 | PubChem nih.gov |

| Water Solubility | Estimated to be very low due to high Log Kow | General knowledge for PBDEs |

| Vapor Pressure | Estimated to be low | General knowledge for PBDEs |

| Henry's Law Constant | Calculated from vapor pressure and water solubility | General knowledge for PBDEs |

The fugacity capacity (Z-value), which represents a compartment's capacity to absorb a chemical, is a key parameter in these models and is calculated based on the above properties for each environmental compartment (air, water, soil, sediment, biota). wikipedia.org The high Log Kow of BDE-138 indicates its strong lipophilicity, suggesting it will preferentially partition into lipid-rich compartments like biota and organic matter in soil and sediment.

Physiologically Based Pharmacokinetic (PBPK) Modeling in Wildlife

Physiologically based pharmacokinetic (PBPK) models are mathematical representations of an organism's anatomy and physiology used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals. These models are invaluable for predicting internal tissue concentrations from external exposure levels, which is crucial for assessing toxicological risks in wildlife.

While specific PBPK models for this compound in a wide range of wildlife are still under development, research on other PBDE congeners provides a strong foundation. For instance, PBPK models have been developed for other persistent organic pollutants, including certain PCB congeners that share structural similarities with PBDEs, in species like pigs. researchgate.net A study on fattening pigs included BDE-138 in a PBPK model, categorizing it as a slow-eliminating congener alongside BDE-153 and BDE-180. researchgate.net

The development of a PBPK model for BDE-138 in a specific wildlife species, such as a fish or a bird, would require the following types of parameters:

Table 2: Key Parameter Categories for a PBPK Model of BDE-138 in Wildlife This table is interactive. Users can sort columns by clicking on the headers.

| Parameter Category | Specific Parameters | Importance |

|---|---|---|

| Animal-Specific Physiological Parameters | Body weight, organ volumes (liver, fat, muscle, etc.), blood flow rates to organs, cardiac output. | Define the structure and functioning of the model organism. |

| Chemical-Specific Parameters | Partition coefficients (tissue:blood), metabolic clearance rate (e.g., in the liver), absorption rate constants. | Determine how BDE-138 is taken up, distributed, and eliminated by the organism. |

| Exposure Parameters | Concentration in diet, water, or sediment; ingestion/uptake rates. | Define the external dose the organism receives. |

Bioaccumulation studies in marine food webs have shown that hexa-BDEs, including BDE-153, are highly biomagnified, indicating that they are readily absorbed and slowly eliminated by organisms, leading to increasing concentrations at higher trophic levels. gulfofmaine.org This highlights the importance of developing PBPK models for top predators in aquatic ecosystems that may be exposed to BDE-138. The development of PBPK models for avian species has also been undertaken for other chemicals, providing a template for future BDE-138 models in birds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Ecological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological or toxicological activity. nih.gov For a substance like this compound, where empirical toxicity data for all relevant species and endpoints may be limited, QSARs can provide valuable predictions of its potential ecological effects.

QSAR models for PBDEs have been developed for various endpoints, including aquatic toxicity. These models often use molecular descriptors such as the octanol-water partition coefficient (log Kow), which is a measure of lipophilicity, and quantum chemical parameters that describe the electronic properties of the molecule. nih.gov Given the high lipophilicity of BDE-138, its toxicity to aquatic organisms is expected to be significant, particularly through mechanisms related to bioaccumulation.

Table 3: Example of a QSAR Application for Aquatic Toxicity of a Lipophilic Compound This table is a conceptual representation.

| Endpoint | QSAR Model Equation (Example) | Key Descriptors | Predicted Effect of BDE-138 |

|---|---|---|---|

| Acute Fish Toxicity (LC50) | log(1/LC50) = a * log Kow + b * ELUMO + c | log Kow, Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | High potential for toxicity due to high log Kow. |

| Chronic Invertebrate Toxicity (NOEC) | log(1/NOEC) = d * log Kow + e * Molecular_Volume + f | log Kow, Molecular Volume | High potential for chronic effects due to bioaccumulation potential. |

While specific QSAR-derived toxicity values for BDE-138 are not always readily available in comprehensive databases, the principles of QSAR suggest that its structural alerts (multiple bromine atoms on a diphenyl ether backbone) place it in a class of compounds with a high potential for persistence and bioaccumulation, leading to a risk of toxicity to aquatic life with long-lasting effects. nih.gov The European Chemicals Agency (ECHA) has classified 2,2',3,4,4',5'-Hexabromodiphenyl ether (BDE-138) as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1 and Aquatic Chronic 1). nih.gov

Ecological Risk Assessment Methodologies and Frameworks

Ecological risk assessment (ERA) is a systematic process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. For a chemical like this compound, the ERA framework integrates information on its environmental concentrations (exposure assessment) and its potential to cause harm (effects assessment) to characterize the risk to ecosystems.

A key component of ERA is the risk characterization, which often involves calculating a risk quotient (RQ). The RQ is the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). An RQ value greater than 1 suggests a potential for ecological risk.

Table 4: Framework for Ecological Risk Assessment of BDE-138 in an Aquatic Environment This table is interactive. Users can sort columns by clicking on the headers.

| ERA Step | Key Considerations for BDE-138 | Data Requirements |

|---|---|---|

| Problem Formulation | Identification of potential sources of BDE-138, exposure pathways (e.g., sediment contamination, food web transfer), and sensitive ecological receptors (e.g., benthic invertebrates, fish, piscivorous birds). | Information on the use and disposal of products containing BDE-138. Ecosystem characterization. |

| Exposure Assessment | Measurement or modeling of BDE-138 concentrations in relevant environmental media (water, sediment, biota). Fugacity and PBPK models are key tools here. | Monitoring data from contaminated sites. Physicochemical properties and half-life data for modeling. |

| Effects Assessment | Determination of toxicity reference values (e.g., LC50, NOEC) for relevant species. QSAR models can be used to fill data gaps. | Ecotoxicological test data. QSAR predictions. |

| Risk Characterization | Calculation of risk quotients (RQ = PEC/PNEC) for different species and exposure scenarios. Evaluation of the potential for bioaccumulation and biomagnification. | PEC values from exposure assessment. PNEC values derived from effects assessment. |

A baseline ecological risk assessment for a marine Superfund site included BDE-138 as a chemical of potential ecological concern in sediment, indicating its potential to pose a risk to benthic organisms. epa.gov Given its persistence and high bioaccumulation potential, the risk of secondary poisoning of wildlife through the consumption of contaminated prey is a significant concern. gulfofmaine.org The assessment of risk from BDE-138 must also consider its potential to be formed from the degradation of more highly brominated PBDEs present in the environment.

Research Gaps, Challenges, and Future Directions for 2,2 ,3,3 ,4,5 Hexabromodiphenyl Ether

Uncharacterized Congeners and Isomer-Specific Research Needs

While significant research has focused on the more prevalent PBDE congeners found in commercial mixtures, such as BDE-47, BDE-99, BDE-153, and BDE-209, a substantial number of the 209 possible PBDE congeners remain largely uncharacterized. nih.govnih.gov The lack of commercial standards for many of these congeners presents a major analytical challenge, hindering comprehensive assessment of their environmental prevalence and toxicological profiles. nih.gov Isomer-specific research is crucial because the toxicity and behavior of PBDEs can vary significantly between different congeners. ospar.org For instance, smaller PBDE molecules are often more toxic and bioaccumulate more readily than larger, more brominated ones. ospar.org

Future research must prioritize the synthesis and characterization of a wider range of PBDE congeners, including BDE-138, to enable more accurate and comprehensive environmental monitoring and toxicological studies. This will allow for a more nuanced understanding of the risks posed by the complex mixtures of PBDEs found in the environment and in biological systems.

Understanding Long-Term Ecological Impacts and Recovery in Contaminated Environments

PBDEs, including BDE-138, are persistent organic pollutants (POPs) that can remain in the environment for extended periods, with estimated degradation half-lives ranging from months to years. service.gov.uk They readily adsorb to sediment and suspended particles, which act as long-term reservoirs. service.gov.uknih.gov A significant knowledge gap exists in understanding the long-term ecological consequences of this persistence and the potential for recovery in contaminated ecosystems.

Key research questions that need to be addressed include:

What are the long-term effects of chronic, low-level exposure to BDE-138 and other PBDEs on ecosystem structure and function?

How does the debromination of higher brominated congeners, like decaBDE, to more bioavailable and potentially more toxic lower brominated forms, impact the long-term risk profile of contaminated sites? service.gov.uk

What is the timeline for natural recovery in different environmental compartments (e.g., soil, sediment, water) once sources of PBDEs are eliminated? nih.gov

How do environmental factors, such as microbial activity and photodegradation, influence the fate and transport of BDE-138 over extended periods? ospar.org

Long-term monitoring programs in historically contaminated areas are essential to track the environmental fate of PBDEs and to evaluate the effectiveness of remediation and management strategies.

Development of Sustainable Remediation Technologies for PBDE-Contaminated Sites

The remediation of sites contaminated with PBDEs presents a significant challenge due to their persistence and strong binding to soil and sediment. nih.gov Current remediation techniques often have limitations, and there is a pressing need for the development of more sustainable and cost-effective technologies.

Promising areas of research for sustainable remediation include:

Bioremediation: Utilizing microorganisms, such as Brevibacillus sp. and Achromobacter sp., that can degrade or debrominate PBDEs. oaepublish.com Combining anaerobic and aerobic biological processes shows potential for the complete destruction of these compounds. oaepublish.com

Phytoremediation: Using plants to extract, stabilize, or degrade PBDEs from contaminated soil and water. greener-h2020.eu Research is needed to identify and optimize plant species with high accumulation or degradation capacities for PBDEs.

Advanced Oxidation Processes (AOPs): Technologies like photocatalysis and persulfate oxidation have shown promise in breaking down PBDEs. researchgate.netnih.gov However, their efficiency for less brominated congeners can be limited. researchgate.netresearchgate.net

Future research should focus on optimizing these technologies, assessing their long-term effectiveness and ecological impacts, and scaling them up for field applications. The use of sustainable materials like biochar as a sorbent and a medium for microbial growth is also a promising avenue. oaepublish.comresearchgate.net

Integration of Omics Technologies in Ecotoxicological Studies of PBDEs

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to investigate the ecotoxicological effects of PBDEs at a molecular level. acs.orgnumberanalytics.com These approaches can provide a more comprehensive understanding of the mechanisms of toxicity and help identify sensitive biomarkers of exposure and effect. numberanalytics.comnumberanalytics.com

The integration of omics in PBDE research can address several key challenges:

Elucidating Toxicity Pathways: By examining changes in gene expression, protein levels, and metabolic profiles, researchers can identify the specific biological pathways disrupted by BDE-138 and other congeners. numberanalytics.com

Identifying Biomarkers: Omics data can reveal novel and sensitive biomarkers that can be used for early detection of PBDE exposure and for assessing the health of contaminated ecosystems. numberanalytics.com

Improving Risk Assessment: A deeper understanding of the molecular mechanisms of toxicity can lead to more accurate and predictive risk assessments for both human health and the environment. numberanalytics.com

A significant trend is the move towards multi-omics studies, which combine different omics layers (e.g., transcriptomics and proteomics) to provide a more holistic view of the biological response to stressors. nih.gov However, challenges remain in data integration and in comparing results across different species. nih.gov

Harmonization of Analytical Methods and Data Reporting for Global Monitoring

Accurate and comparable data are fundamental for effective global monitoring and regulation of PBDEs. While analytical methods for many PBDE congeners are well-established, challenges remain, particularly for higher brominated congeners and in complex environmental matrices. nih.gov

Key areas for improvement include:

Standardization of Methods: International efforts are needed to harmonize analytical protocols, including sample extraction, cleanup, and instrumental analysis, to ensure data comparability across different laboratories and regions. erca.go.jpuea.ac.uk The use of gas chromatography-mass spectrometry (GC-MS) is a widely accepted and reliable method. rohs.canih.gov

Development of Certified Reference Materials: The availability of certified reference materials for a wider range of PBDE congeners, including BDE-138, is crucial for quality assurance and quality control in analytical laboratories.

Interlaboratory Comparisons: Regular participation in interlaboratory comparison exercises and proficiency testing programs helps to ensure the reliability and accuracy of PBDE measurements. erca.go.jpuea.ac.uk

Harmonized Data Reporting: Establishing standardized formats for reporting PBDE data, including congener-specific results and quality control parameters, is essential for creating robust global databases and for conducting meaningful trend analyses. uea.ac.uk

The European Union has made progress in this area by establishing guidelines for analytical criteria and proficiency testing for brominated flame retardants in food and feed. uea.ac.uk Similar initiatives on a global scale would greatly enhance the ability to track the worldwide distribution and fate of BDE-138 and other PBDEs.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 2,2',3,3',4,5'-hexabromodiphenyl ether in environmental or biological samples?

Methodological Answer: To ensure accurate detection and quantification:

- Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, using electron capture negative ionization (ECNI) for enhanced sensitivity .

- Isotope Dilution Techniques with -labeled internal standards (e.g., -BDE-153) improve precision by correcting matrix effects .

- Sample Preparation: Use accelerated solvent extraction (ASE) for solid matrices (e.g., sediments) and solid-phase extraction (SPE) for liquid samples (e.g., serum) .

Q. What are the dominant human exposure pathways for this compound, and how can biomonitoring studies be designed?

Methodological Answer: Primary exposure routes include:

- Dietary Intake : Lipid-rich foods (e.g., fish, dairy) due to bioaccumulation .

- Indoor Dust Inhalation : Higher concentrations in dust from treated textiles/plastics .

- Maternal Transfer : Transplacental and lactational exposure .

Biomonitoring Design:

- Cohort Selection : Prioritize populations with high fish consumption or occupational exposure.

- Sample Type : Serum or breast milk, analyzed via GC-MS with lipid normalization .

- Confounding Factors : Adjust for age, BMI, and dietary habits in regression models .

Example Data:

From NHANES 2003–2004, serum levels of BDE-153 (structurally similar congener) showed geometric mean = 5.7 ng/g lipid, with higher levels in Mexican Americans .

Q. What toxicological endpoints should be prioritized in animal studies of this compound?

Methodological Answer: Focus on endpoints observed in related PBDEs:

- Hepatic Effects : Measure liver weight changes, CYP450 enzyme activity, and histopathology .

- Thyroid Dysregulation : Assess serum T4/T3 levels and thyroid gland morphology .

- Developmental Toxicity : Conduct gestational exposure studies with postnatal behavioral assessments (e.g., motor activity, learning deficits) .

Dosing Strategy:

- LOAEL Reference : Use 1 mg/kg/day (based on pentaBDE studies) as a starting point .

- Critical Exposure Window : Administer during perinatal periods (gestational day 10–postnatal day 21) to capture neurodevelopmental effects .

Advanced Research Questions

Q. How can discrepancies in environmental concentration data for this compound be resolved?

Methodological Answer: Discrepancies arise from matrix effects, congener co-elution, and analytical variability. Mitigation strategies:

- Isomer-Specific Standards : Use synthesized reference materials (e.g., BDE-138, BDE-154) to confirm retention times .

- Interlaboratory Calibration : Participate in proficiency testing programs with shared QC samples .

- Sediment Core Dating : Correlate temporal trends with production history (e.g., post-2004 regulatory changes) .

Case Study:

Swedish sediment cores showed rising PBDE levels until the 1980s, followed by stabilization post-regulatory action .

Q. What experimental models are suitable for studying maternal transfer and developmental effects of this compound?

Methodological Answer:

- In Vivo Models : Use Sprague-Dawley rats or C57BL/6 mice for gestational/lactational exposure studies. Measure pup serum and brain tissue concentrations .

- In Vitro Models : Human placental perfusions to quantify transplacental transfer rates .

- Omics Approaches : Transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., neurodevelopment, thyroid signaling) .

Key Finding:

PBDEs exhibit higher transfer efficiency via lactation than transplacental routes, with lipid-adjusted concentrations in milk 3–5× maternal serum levels .

Q. How can neurodevelopmental toxicity be mechanistically linked to this compound exposure?

Methodological Answer:

- Synaptogenesis Assays : Measure dendritic arborization in primary neuronal cultures exposed to 0.1–10 µM concentrations .

- Calcium Signaling : Use fluorescent probes (e.g., Fluo-4) to assess disruptions in intracellular Ca dynamics .

- Epigenetic Markers : Analyze DNA methylation (e.g., pyrosequencing) at loci associated with neurodevelopment .

Evidence from Analogues:

BDE-47 alters hippocampal BDNF expression in mice, impairing memory retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.